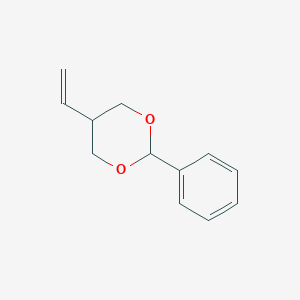

5-Ethenyl-2-phenyl-1,3-dioxane

Description

5-Ethenyl-2-phenyl-1,3-dioxane is a six-membered 1,3-dioxane ring derivative featuring an ethenyl (vinyl) group at position 5 and a phenyl substituent at position 2. The 1,3-dioxane scaffold is characterized by two oxygen atoms at positions 1 and 3, creating a cyclic acetal or ketal structure. The ethenyl group introduces unsaturation, enhancing reactivity for polymerization or addition reactions, while the phenyl group contributes to aromatic stability and hydrophobicity. Conformational studies of analogous 1,3-dioxanes (e.g., 5-methyl derivatives) indicate that substituents at position 5 preferentially adopt equatorial orientations to minimize steric strain, though their impact on conformational equilibria is smaller compared to substituents at position 2 .

Properties

CAS No. |

128561-99-9 |

|---|---|

Molecular Formula |

C12H14O2 |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

5-ethenyl-2-phenyl-1,3-dioxane |

InChI |

InChI=1S/C12H14O2/c1-2-10-8-13-12(14-9-10)11-6-4-3-5-7-11/h2-7,10,12H,1,8-9H2 |

InChI Key |

UIXWASZEUIZYAW-UHFFFAOYSA-N |

SMILES |

C=CC1COC(OC1)C2=CC=CC=C2 |

Canonical SMILES |

C=CC1COC(OC1)C2=CC=CC=C2 |

Synonyms |

1,3-Dioxane,5-ethenyl-2-phenyl-,cis-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 5-Ethenyl-2-phenyl-1,3-dioxane with structurally related 1,3-dioxane derivatives:

Conformational and Steric Effects

- Substituent Position Impact : Substituents at position 5 (e.g., ethenyl, oxo, hydroxymethyl) exhibit smaller conformational free energy differences (ΔG°) compared to position 2. For example, ΔG° for a methyl group at position 2 is 3.98 kcal/mol versus 0.83 kcal/mol at position 5 . This suggests that the ethenyl group in 5-Ethenyl-2-phenyl-1,3-dioxane exerts a modest influence on ring conformation, favoring equatorial placement.

- Steric and Electronic Effects : The planar ethenyl group may introduce unique steric interactions compared to bulkier substituents (e.g., triphenylmethyl in 2-ethyl-5-triphenylmethyl-1,3-dioxane ). Its unsaturated nature also increases electrophilicity, enabling Diels-Alder or radical reactions.

Research Findings and Trends

Synthetic Challenges : Alkali-labile 1,3-dioxanes (e.g., 5-oxo derivatives) require pH control during synthesis to prevent decomposition .

Biological Activity : Hydroxyl- or acyl-substituted 1,3-dioxanes (e.g., 5-acetyl derivatives) show promise in medicinal chemistry, with studies highlighting antimicrobial and anti-inflammatory properties .

Industrial Relevance: Lipophilic derivatives (e.g., 5-ethyl-4-propyl analogs) are explored as surfactants or plasticizers due to their non-polar character .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.